molecular formula C9H19N B2406541 3-(Propan-2-yl)cyclohexan-1-amine CAS No. 6850-37-9

3-(Propan-2-yl)cyclohexan-1-amine

Cat. No.: B2406541
CAS No.: 6850-37-9
M. Wt: 141.258
InChI Key: LTCDIKCILSGJJD-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(Propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclohexan-1-amine is not well-documented in the literature .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226 and H314 . This indicates that it is flammable and can cause severe skin burns and eye damage. Precautionary measures include avoiding sparks, open flames, and hot surfaces (P210), and wearing protective gloves and eye/face protection (P280) .

Future Directions

The future directions of research involving 3-(Propan-2-yl)cyclohexan-1-amine are not clear from the available literature . Further studies are needed to explore its potential applications and understand its properties in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclohexan-1-amine typically involves the reduction of 3-(Propan-2-yl)cyclohexanone using reductive amination. This process includes the following steps:

    Formation of the imine: The ketone reacts with an amine in the presence of a catalyst to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of high-pressure reactors to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or nitrile derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: Lacks the isopropyl group, making it less hydrophobic.

    3-(Methyl)cyclohexan-1-amine: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    3-(Ethyl)cyclohexan-1-amine: Contains an ethyl group, which influences its reactivity and interactions.

Uniqueness

3-(Propan-2-yl)cyclohexan-1-amine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and affects its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(2)8-4-3-5-9(10)6-8/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDIKCILSGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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